2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is an organic compound characterized by its unique structure and functional groups. It is a derivative of butanoic acid, featuring a hydroxyl group and a pyridine moiety. The compound has garnered interest in various scientific fields due to its potential applications and biological activities.
The compound can be synthesized through multiple chemical processes, which will be discussed in detail in the synthesis analysis section. Its molecular formula is , with a molecular weight of approximately 181.19 g/mol.
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is classified as an amino acid derivative and can be categorized under carboxylic acids due to the presence of the carboxylic acid functional group. It also falls within the class of compounds known as pyridine derivatives.
The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid can be achieved through several methods, including:
The reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts. For example, alkylation reactions may utilize bases such as sodium hydride or potassium carbonate to facilitate the reaction.
The compound's InChI (International Chemical Identifier) is provided for precise identification:
InChI: InChI=1S/C9H11NO3/c1-6(10)7(12)5-8(11)9-4-2-3-9/h2-5,10,12H,1H3,(H,11)
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid can participate in various chemical reactions:
For esterification, typical reagents include sulfuric acid as a catalyst and an alcohol like methanol or ethanol. Oxidation reactions may utilize oxidizing agents such as potassium permanganate or chromium trioxide.
The mechanism of action for 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid in biological systems often involves its role as a metabolic intermediate or a substrate for enzymatic reactions. The presence of the hydroxyl and carboxylic groups allows it to participate in hydrogen bonding, influencing its solubility and reactivity.
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid has potential applications in:
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3